molecular formula C8H19NOS B15315754 1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol

1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol

Cat. No.: B15315754
M. Wt: 177.31 g/mol
InChI Key: NMTYJIXKUWNNIQ-UHFFFAOYSA-N
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Description

1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol is a branched-chain aliphatic amino alcohol containing a methylthio (-SCH₃) substituent at the fifth carbon position. This compound combines functional groups (amino, hydroxyl, and thioether) that influence its physicochemical and biological properties.

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

1-amino-2,2-dimethyl-5-methylsulfanylpentan-3-ol

InChI

InChI=1S/C8H19NOS/c1-8(2,6-9)7(10)4-5-11-3/h7,10H,4-6,9H2,1-3H3

InChI Key

NMTYJIXKUWNNIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(CCSC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor with methylthiol, followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol (CAS 1511402-59-7)

Structural Differences :

  • The methoxy (-OCH₃) group replaces the methylthio (-SCH₃) group at the fifth carbon.
  • Additional methyl groups at positions 2 and 3 (vs. 2,2-dimethyl in the target compound).

Property Comparison :

  • Hazards : Classified under UN# 2735 (Class 8, corrosive), with hazard statement H314 (causes severe skin burns and eye damage). This suggests higher corrosivity compared to the target compound, which lacks reported hazard data .

2-Hydroxy-4-(methylthio)-butanoic Acid (CAS 583-91-5)

Structural Differences :

  • A carboxylic acid replaces the amino alcohol group.
  • The methylthio group is at the fourth carbon (vs. fifth carbon in the target compound).

Functional Implications :

  • Acidity: The carboxylic acid group (pKa ~2.5) introduces strong acidity absent in the amino alcohol structure.
  • Biological Role: This compound is a precursor in methionine metabolism, whereas amino alcohols like the target compound are often studied for antimicrobial or surfactant properties .

3-Methyl-1-pentanol (CAS 589-35-5)

Structural Differences :

  • Lacks amino and methylthio groups; features a single hydroxyl group at the terminal carbon.

Physicochemical Properties :

  • Solubility: Higher water solubility than the target compound, as amino and thioether groups may introduce steric hindrance or hydrophobic interactions .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Functional Groups Hazard Class Key Applications/Notes
1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol Not available C₈H₁₉NOS Amino, hydroxyl, methylthio Not reported Potential bioactive intermediate
1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol 1511402-59-7 C₉H₂₁NO₂ Amino, hydroxyl, methoxy Class 8 Corrosive; industrial synthesis
2-Hydroxy-4-(methylthio)-butanoic acid 583-91-5 C₅H₁₀O₃S Carboxylic acid, hydroxyl, methylthio Not reported Methionine metabolism
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O Hydroxyl Not reported Solvent, fragrance intermediate

Research Findings and Implications

  • Methylthio vs.
  • Amino Alcohols: The amino alcohol backbone is associated with antimicrobial activity in marine-derived compounds (e.g., gliotoxin derivatives), suggesting possible bioactivity in the target compound .
  • Safety Profile: The absence of hazard data for this compound contrasts with the corrosivity of its methoxy analog, emphasizing the need for targeted toxicity studies.

Biological Activity

1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound can be classified under the category of amino alcohols, which often exhibit diverse biological activities. Its structure includes a methylthio group that may influence its interaction with biological targets.

Biological Activity

Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial activity. For instance, derivatives of amino alcohols have shown effectiveness against various Gram-positive bacteria. In a study examining structure–activity relationships (SAR), certain modifications to the amino alcohol structure enhanced antibacterial efficacy against pathogens like Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Amino Alcohol Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEnterococcus faecalis4
Compound CKlebsiella pneumoniae64

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the methylthio group may enhance lipophilicity, allowing better membrane penetration and increased interaction with bacterial cell walls or metabolic pathways.

Case Studies

  • Study on Antibacterial Efficacy
    A recent investigation into a series of amino alcohol derivatives demonstrated varying degrees of antibacterial activity. Compounds were tested against clinical isolates, revealing that certain derivatives exhibited potent activity at low concentrations, suggesting a promising avenue for antibiotic development .
  • Toxicity Assessments
    Toxicity assays conducted on cell lines such as HeLa and Vero cells indicated that many derivatives of amino alcohols did not adversely affect cell viability at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

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